1-(2-bromo-4-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl)ethanone
Overview
Description
1-(2-bromo-4-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl)ethanone is a chemical compound that features a bromine atom, a methyl group, and a pyridine ring attached to a pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromo-4-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl)ethanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-bromo-4-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: The pyridine ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
1-(2-bromo-4-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound is used in the development of advanced materials, including polymers and electronic devices
Mechanism of Action
The mechanism of action of 1-(2-bromo-4-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and pyridine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-phenylpyridine: Similar in structure but with a phenyl group instead of a pyrrole ring.
2-bromo-4-methyl-5-nitropyridine: Contains a nitro group, which significantly alters its reactivity and applications.
Uniqueness
1-(2-bromo-4-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl)ethanone is unique due to the combination of its bromine atom, methyl group, and pyridine ring attached to a pyrrole core. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Biological Activity
1-(2-bromo-4-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl)ethanone, a compound characterized by its unique structure combining a bromine atom, a methyl group, and a pyridine ring attached to a pyrrole core, has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
The compound is identified by the following chemical properties:
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C12H11BrN2O |
CAS Number | 202285-68-5 |
Molecular Weight | 281.13 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the bromine atom and the pyridine ring enhances its binding affinity to various enzymes and receptors. This interaction can modulate enzymatic activity, leading to significant biological effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. It has been shown to possess significant activity against various bacterial strains. For example, derivatives of pyrrole compounds have demonstrated minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus, indicating strong antibacterial properties compared to established antibiotics like ciprofloxacin .
Antioxidant Activity
The compound's antioxidant potential has also been evaluated using assays such as the DPPH radical scavenging method. Compounds with similar structures have shown high radical scavenging ability, suggesting that this compound may also exhibit protective effects against oxidative stress .
Anticancer Activity
In vitro studies suggest that this compound may possess anticancer properties. Similar pyrrole derivatives have been reported to inhibit tumor cell proliferation effectively. The introduction of specific substituents at particular positions on the pyrrole ring can enhance cytotoxicity against cancer cell lines .
Case Studies
Several case studies have documented the biological effects of related compounds:
- Pyrrole Derivatives in Antibacterial Research : A study focusing on pyrrole-based compounds found that modifications to the structure significantly impacted their antibacterial efficacy, with some derivatives outperforming traditional antibiotics .
- Antioxidant Evaluation : Research employing various antioxidant assays revealed that certain pyrrole derivatives exhibited superior DPPH scavenging activity compared to ascorbic acid, highlighting their potential as natural antioxidants .
- Anticancer Screening : A comparative analysis of different pyrrole derivatives demonstrated that those with specific substituents showed enhanced antiproliferative activity against various cancer cell lines, suggesting a promising avenue for drug development .
Properties
IUPAC Name |
1-(2-bromo-4-methyl-5-pyridin-4-yl-1H-pyrrol-3-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-7-10(8(2)16)12(13)15-11(7)9-3-5-14-6-4-9/h3-6,15H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCNNHUZRVQVBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)C)Br)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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